N-Allyl vs. N-Benzyl Substitution: Predicted Physicochemical and Steric Differentiation
Directly comparing the target compound with its closest commercially cataloged analog, 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-63-8), reveals distinct differences in molecular size and predicted lipophilicity that are relevant to target binding. The target compound (C25H29N3O2, monoisotopic mass 403.2 Da) is significantly smaller than the benzyl analog (C28H29N3O2, molecular weight 439.55 g/mol) . The replacement of the N-allyl group with an N-benzyl group increases the molecular weight by approximately 36 Da and adds an aromatic ring, which is predicted to alter the compound's logP and polar surface area. Furthermore, the linker in the closest benzyl analog is propyl (3-carbon), while the target compound features a butyl (4-carbon) linker. These specific structural features dictate the conformational flexibility and the spatial orientation of the terminal p-tolyloxy group within the target protein binding site [1].
| Evidence Dimension | Molecular Weight and Linker Length |
|---|---|
| Target Compound Data | Monoisotopic mass: 403.225983 Da; C4 linker (butyl) |
| Comparator Or Baseline | 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-63-8): MW 439.55 g/mol; C3 linker (propyl) |
| Quantified Difference | ΔMW ≈ 36 Da; linker length differs by one methylene unit |
| Conditions | Predicted/calculated data; no biochemical assay available for direct comparison |
Why This Matters
The smaller size and the presence of an allyl group instead of a benzyl group can significantly influence membrane permeability and target binding kinetics, making the target compound a more suitable choice for studies requiring a less lipophilic, more flexible ligand.
- [1] Twarda-Clapa, A. et al. (2017) '1,4,5-Trisubstituted Imidazole-Based p53-MDM2/MDMX Antagonists with Aliphatic Linkers for Conjugation with Biological Carriers', J. Med. Chem., 60(9), pp. 3836-3850. View Source
